Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
Description
Properties
Molecular Formula |
C24H19BrO4 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H19BrO4/c1-2-27-24(26)22-20-14-19(28-15-16-7-6-10-18(25)13-16)11-12-21(20)29-23(22)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3 |
InChI Key |
BUCUOPOMSGMNMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of phenols with α-haloketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction. For instance, 3-bromophenol can react with an appropriate benzofuran derivative in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group on the benzofuran ring can be esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium catalysts with bases like potassium carbonate in organic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl and benzofuran moieties can facilitate binding to hydrophobic pockets in proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared with structurally related benzofuran-3-carboxylate derivatives to elucidate the impact of substituent variations on molecular properties. Key analogs are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison of Benzofuran-3-carboxylate Derivatives
Analysis of Substituent Effects
Position 2 Modifications
- Methyl vs. Phenyl () : Replacing the 2-phenyl group with methyl reduces molecular weight by ~42 g/mol and may increase lipophilicity (if XLogP3 were available). The phenyl group enhances π-π stacking interactions, which could influence binding in biological systems.
Position 5 Modifications
- Benzyloxy Substituents: Halogen Position: The target’s 3-bromo substituent on the benzyloxy group contrasts with analogs bearing 2-bromo (), 4-methyl (), or 3-fluoro (). Electron-withdrawing groups (e.g., Br, F) increase polarity, while methyl groups enhance hydrophobicity.
Position 6 Modifications
Physicochemical Properties
- Lipophilicity (XLogP3) : Analogs with 6-bromo and hydrophobic substituents (e.g., 4-methylbenzyloxy in ) exhibit higher XLogP3 values (6.5), suggesting increased membrane permeability compared to the target compound (data unavailable).
- Molecular Weight : The target (451.31 g/mol) is lighter than analogs with dual bromines (e.g., 529.21 g/mol in ), which may influence bioavailability.
Structural Insights from Crystallography
While crystallographic data for the target compound is absent, studies on related benzofurans (e.g., sulfinyl derivatives in ) highlight the importance of substituent geometry in packing interactions. For instance, electron-withdrawing groups like bromine may stabilize crystal lattices via halogen bonding.
Biological Activity
Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 433.31 g/mol. The structure consists of a benzofuran core substituted with an ethoxy group and a bromophenyl moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromophenol with appropriate benzofuran derivatives under specific conditions to yield the desired product. The synthetic pathway often includes steps such as:
- Formation of Benzofuran : Using starting materials like phenolic compounds and carbonyl reagents.
- Bromination : Introducing bromine into the phenyl ring.
- Esterification : Reacting the benzofuran derivative with ethyl chloroacetate to form the ester.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 4.8 | Cell cycle arrest |
| HeLa (Cervical) | 6.0 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.050 |
| Bacillus subtilis | 0.030 |
Antifungal Activity
In addition to its antibacterial effects, this compound showed antifungal activity against Candida albicans, making it a candidate for further investigation in antifungal drug development.
Structure-Activity Relationship (SAR)
The presence of the bromine atom on the phenyl ring enhances the lipophilicity and bioactivity of the compound, contributing to its potent biological effects. Variations in substituents on the benzofuran core can lead to different biological profiles, highlighting the importance of SAR studies in optimizing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate, and how are reaction conditions optimized?
- Answer : The compound is synthesized via multi-step pathways, typically starting with the functionalization of a benzofuran core. Key steps include:
- Alkylation/Etherification : Introduction of the (3-bromophenyl)methoxy group using potassium carbonate (K₂CO₃) in acetone under reflux (70–80°C), monitored by thin-layer chromatography (TLC) .
- Esterification : Ethyl ester formation via nucleophilic acyl substitution, often catalyzed by DMAP or H₂SO₄ .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Optimization focuses on solvent polarity, temperature control, and catalyst loading to suppress side reactions like dehalogenation .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Aromatic protons appear δ 6.8–8.2 ppm, with ester carbonyls at ~δ 165–170 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 469.3 [M+H]⁺) and halogen isotope patterns .
- X-ray Crystallography : Resolves bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles critical for interaction studies .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Structural analogs exhibit antimicrobial (MIC ~5–20 µg/mL against S. aureus) and anticancer activity (IC₅₀ ~10–50 µM in HeLa cells). Mechanisms may involve intercalation or enzyme inhibition, but target validation is pending .
Advanced Research Questions
Q. How can contradictory bioactivity data between halogen-substituted analogs be resolved?
- Answer : Discrepancies arise from substituent electronic effects. For example:
- Bromine vs. Fluorine : Bromine’s higher electronegativity enhances binding to hydrophobic enzyme pockets (e.g., CYP450), while fluorine improves metabolic stability .
- Methodological Approach : Conduct comparative SAR studies using isothermal titration calorimetry (ITC) and molecular docking (AutoDock Vina) to quantify binding affinities .
Q. What strategies improve reaction yields in large-scale synthesis?
- Answer : Key optimizations include:
- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side products (e.g., 15% yield increase vs. batch methods) .
- Catalyst Screening : Pd(OAc)₂/Xantphos for Suzuki coupling steps achieves >90% conversion .
- Table : Yield optimization under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 80 | 78 |
| Cs₂CO₃ | DMF | 100 | 85 |
| NaH | THF | 60 | 65 |
Q. How do computational models predict the compound’s interaction with biological targets?
- Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM) reveal:
- Binding Modes : The bromophenyl group stabilizes π-π stacking with tyrosine residues (e.g., EGFR kinase), while the ester moiety hydrogen-bonds to catalytic aspartate .
- Free Energy Calculations : MM-PBSA analysis predicts ΔG ~-8.5 kcal/mol, suggesting strong inhibitory potential .
Q. What methods address spectral data inconsistencies (e.g., overlapping NMR peaks)?
- Answer : Advanced techniques include:
- 2D NMR (COSY, HSQC) : Resolves aromatic proton coupling and quaternary carbons .
- Dynamic NMR : Detects rotameric equilibria in the methoxy group at low temperatures (e.g., -40°C in CD₂Cl₂) .
Methodological Guidelines for Researchers
- Synthetic Troubleshooting : If ester hydrolysis occurs during synthesis, replace protic solvents (e.g., MeOH) with anhydrous THF and reduce reaction time .
- Bioactivity Validation : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement and rule out assay artifacts .
- Data Reproducibility : Standardize solvent systems for TLC (e.g., 7:3 hexane/EtAc) and NMR referencing (TMS in CDCl₃) across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
